molecular formula C7H5Cl2NO B7797724 2,6-Dichlorobenzaldehyde oxime

2,6-Dichlorobenzaldehyde oxime

Cat. No. B7797724
M. Wt: 190.02 g/mol
InChI Key: YBSXDWIAUZOFFV-UHFFFAOYSA-N
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Description

2,6-Dichlorobenzaldehyde oxime is a useful research compound. Its molecular formula is C7H5Cl2NO and its molecular weight is 190.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-Dichlorobenzaldehyde oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dichlorobenzaldehyde oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Fungicidal Activity : The compound synthesized from 2,6-dichlorobenzaldehyde oxime exhibited notable fungicidal activities, especially against Rhizoctonia solani, indicating its potential in agriculture and plant protection (Guo-hu, 2014).

  • Chemical Synthesis : Oximes, including 2,6-dichlorobenzaldehyde oxime derivatives, have been used in the synthesis of various chemical compounds. For example, they are used in oxidative deprotection of oximes to carbonyl compounds, highlighting their role in organic synthesis and chemical transformations (Hosseinzadeh et al., 2002); (Tajbakhsh et al., 2005).

  • Vaccine Development : Oxime chemistry, including derivatives of 2,6-dichlorobenzaldehyde oxime, is applied in bioconjugation processes for vaccine development. This application is significant in creating conjugate vaccines, showing the compound's relevance in biomedical research and public health (Lees et al., 2006).

  • Antioxidant Properties : Certain oximes demonstrate antioxidant properties. While this specific study doesn't mention 2,6-dichlorobenzaldehyde oxime directly, it indicates a potential area of research for various oximes in biomedical applications (Puntel et al., 2008); (Puntel et al., 2009).

  • Pharmaceutical Applications : Oximes, including potentially 2,6-dichlorobenzaldehyde oxime derivatives, are key in developing antidotes for organophosphate poisoning, highlighting their importance in pharmacology and toxicology (Worek et al., 1996); (Dhuguru et al., 2022).

  • Material Science : Oxime chemistry is used in creating biocompatible hydrogels, which have applications in biomedical engineering and tissue engineering. This area of research shows the versatility of oximes in material science (Grover et al., 2012).

  • Catalysis : Oximes are used in catalysis, as seen in studies involving organometallic complexes with oxime ligands. This suggests applications in industrial processes and synthetic chemistry (Watanabe et al., 2012).

  • Antihypertensive Agents : Semicarbazones of dichlorobenzaldehydes, including 2,6-dichlorobenzaldehyde, have been investigated for their antihypertensive effects, indicating their potential in developing cardiovascular drugs (Warren et al., 1977).

  • Crystallography and Enzyme Inhibition : The structure and properties of 2,6-dichlorophenyl-cyanoxime, a derivative of 2,6-dichlorobenzaldehyde oxime, have been explored for its enzyme inhibitory properties, demonstrating its application in biochemistry and drug design (Amankrah et al., 2021).

properties

IUPAC Name

N-[(2,6-dichlorophenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO/c8-6-2-1-3-7(9)5(6)4-10-11/h1-4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSXDWIAUZOFFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichlorobenzaldehyde oxime

CAS RN

25185-95-9
Record name Benzaldehyde, 2,6-dichloro-, oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25185-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 2,6-dichloro-, oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025185959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzaldehyde, 2,6-dichloro-, oxime
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,6-dichlorobenzaldehyde oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.458
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,6-DICHLOROBENZALDEHYDE OXIME
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZR65H4E7T
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Alternate procedure: Add triethylamine (23.1 g, 229 mmol) dropwise to a solution of 2,6-dichloro-benzaldehyde (20.0 g, 114 mmol) and hydroxylamine hydrochloride (10.3 g, 149 mmol) in dichloromethane (200 mL). Stir the reaction mixture for 8 h. Add water (200 mL). Separate the phases and extract the aqueous phase with dichloromethane (100 mL). Wash the combined organic phases with water (100 mL). Concentrate the combined organic phases to provide 28.8 g (94%) of the title compound.
Quantity
23.1 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
94%

Synthesis routes and methods II

Procedure details

2,6-Dichloro-benzaldehyde (7.0 g, 40 mmol) and hydroxylamine hydrochloride (2.16 g, 44 mmol) are added to 10 mL of water and 30 mL of methanol. Sodium hydroxide (4.0 g, 100 mmol) is dissolved in 8 mL of water slowly. The sodium hydroxide solution is added to the benzaldehyde solution. The reaction is stirred overnight. The reaction mixture is partitioned between ethyl acetate and water. The organic layer is washed with brine and dried over solid sodium sulfate. The organic layer is filtered and the solvent is removed under reduced pressure to yield the title compound.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
2.16 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Sodium hydroxide 3N (3.14 L, 9.43 mol) is added dropwise to a stirred suspension of hydroxylamine hydrochloride (675.55 g, 9.43 mol) in 0.5 L of water at 0° C. To this mixture is added dropwise a suspension of 2,6-dichlorobenzaldehyde (1500 g, 8.57 mol) in 7.5 L of ethanol and the reaction is heated at 90° C. overnight. The mixture is cooled to room temperature and then, concentrated to dryness. The solid is triturated in a mixture of H2O/EtOH, 10:1 (4.4 L), filtered and dried under high vacuum at 45° C. overnight. 1621.78 g of title compound (99%) is obtained as a white solid. MS (m/e): 190 (M+1)
Quantity
3.14 L
Type
reactant
Reaction Step One
Quantity
675.55 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 L
Type
solvent
Reaction Step One
Quantity
1500 g
Type
reactant
Reaction Step Two
Quantity
7.5 L
Type
solvent
Reaction Step Two
Yield
99%

Synthesis routes and methods IV

Procedure details

50.0 g (0.286 mol) of 2,6-dichlorobenzaldehyde were added to 250 ml of tetrahydrofuran and 250 ml of water, and 26.0 g (0.159 mol) of hydroxylammonium sulfate were added. The mixture was then stirred at 40° C. for 3 h, keeping the pH at 4-5 by adding sodium bicarbonate solution. The tetrahydrofuran was then distilled off under reduced pressure, and the residue was extracted with methyl tert-butyl ether, and the solution was dried over sodium sulfate and concentrated under reduced pressure. Yield 54.3 g (99.9%) of solid of melting point 150° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,6-Dichlorobenzaldehyde oxime
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Reactant of Route 6
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Citations

For This Compound
39
Citations
FY Bao - Acta Crystallographica Section E: Structure Reports …, 2008 - scripts.iucr.org
In the title compound, C7H5Cl2NO, there are two molecules in the asymmetric unit. The molecules are essentially identical. Each molecule is connected to a symmetry-related molecule …
Number of citations: 1 scripts.iucr.org
C Carlsson, M Harju, F Bahrami, T Cantillana… - Archives of …, 2004 - Springer
The olfactory mucosa (OM) is an important target for metabolism-dependent toxicity of drugs and chemicals. Several OM toxicants share a 2,6-dichlorinated benzene structure. The …
Number of citations: 8 link.springer.com
HW Shih, WC Cheng - Tetrahedron Letters, 2008 - Elsevier
Practical and efficient solution-phase parallel synthesis of spiroisoxazolinohydantoins under mild conditions has been developed. This spiroisoxazolinohydantoin skeleton possesses …
Number of citations: 23 www.sciencedirect.com
Z Moussa, SA Ahmed, AS ElDouhaibi, SY Al-Raqa - Tetrahedron Letters, 2010 - Elsevier
NMR Studies on the reaction of triphenylphosphine with various amounts of triflic anhydride at 0C is described. The reagent structure resulting from mixing 1.3equiv of Ph 3 P with Tf 2 O …
Number of citations: 27 www.sciencedirect.com
Z He, Z Wang, J Ru, Y Wang, T Liu… - Advanced Synthesis & …, 2020 - Wiley Online Library
We report the catalytic reduction of both active esters and amides by selective C(acyl)−X (X=O, N) cleavage to access aldehyde functionality via a palladium‐catalyzed strategy. …
Number of citations: 12 onlinelibrary.wiley.com
G Rajendran, RE Santini… - Journal of the American …, 1987 - ACS Publications
Various 15N, 180-labeled compounds were synthesized and the lsO-induced isotope shifts on their 15N NMR spectra were measured in order to examine the effects of structural …
Number of citations: 20 pubs.acs.org
F Cardona, G Soldaini, A Goti - Synlett, 2004 - thieme-connect.com
The first catalytic oxidation of aryl oximes to nitro compounds by means of methyltrioxorhenium and urea hydroperoxide is reported. The formation of carbamates, probably occurring …
Number of citations: 22 www.thieme-connect.com
A Thakur, M Verma, P Setia, R Bharti, R Sharma… - Research on Chemical …, 2023 - Springer
Isoxazole and its derivatives derived from natural resources are very few. However, they have several applications in pharmaceutical industries, including antimicrobial, antitumor, …
Number of citations: 4 link.springer.com
M Qi, M Suleman, Y Wang, P Lu… - Asian Journal of Organic …, 2023 - Wiley Online Library
A series of isochromeno[3,4‐d]imidazoles were synthesized in good yields via Rh(II)‐catalyzed [3+2] annulation between 4‐diazoisochroman‐3‐imines and oximes. This method …
Number of citations: 2 onlinelibrary.wiley.com
WC Cheng, M Wong, MM Olmstead, MJ Kurth - Organic Letters, 2002 - ACS Publications
The preparation of novel isoxazolocyclobutanone and isoxazolinocyclobutenone derivatives via a traceless solid-phase sulfone linker strategy is described. Key steps in the solid-phase …
Number of citations: 49 pubs.acs.org

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